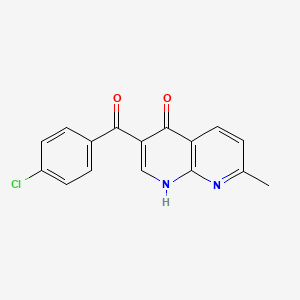methanone CAS No. 339008-18-3](/img/structure/B2634702.png)
[2-(4-Chlorophenyl)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is a heterocyclic compound that contains both a thiazole ring and substituted phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and fluorine atoms in the phenyl rings can significantly influence its chemical properties and reactivity.
Mécanisme D'action
Target of Action
Compounds containing thiazole and indole scaffolds, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the properties of thiazole and indole derivatives that the compound likely interacts with its targets by binding to them, thereby inducing changes in their function .
Biochemical Pathways
Thiazole and indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and biological activities of the compound.
Result of Action
Based on the known biological activities of thiazole and indole derivatives, the compound could potentially have a range of effects, such as antiviral, anti-inflammatory, anticancer, and other activities .
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . The interaction with kinases involves binding to the active site, thereby preventing the phosphorylation of target proteins. Additionally, 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone can bind to DNA, affecting gene expression and cellular functions .
Cellular Effects
The effects of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone can modulate cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone involves multiple pathways. This compound exerts its effects primarily through enzyme inhibition and DNA binding . By binding to the active sites of kinases, it prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, the interaction with DNA leads to changes in gene expression, which can result in cell cycle arrest and apoptosis . The compound also affects the activity of transcription factors, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s mechanism of action and its ability to modulate gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites can further interact with various biomolecules, potentially leading to additional biological effects . The compound’s influence on metabolic flux and metabolite levels has been observed in studies, indicating its role in altering cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern is influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone typically involves the formation of the thiazole ring followed by the introduction of the substituted phenyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings or the thiazole ring.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone
- 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone
- 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS/c17-12-5-1-11(2-6-12)16-19-9-14(21-16)15(20)10-3-7-13(18)8-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUNWXWFDHBCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)

![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)
![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)
![3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE](/img/structure/B2634626.png)
![6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2634630.png)

![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)



![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B2634638.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)
